2,5-Difluoropyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoropyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMGPWUMNMGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Difluoropyrazine
Halogen Exchange Reactions for Difluoropyrazine Synthesis
Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated organic compounds, including 2,5-difluoropyrazine. These reactions typically involve the displacement of a more labile halogen (like chlorine or bromine) by a fluoride (B91410) anion, usually from an alkali metal fluoride.
Conversion from Dihalopyrazine Precursors
The most common precursor for synthesizing this compound is a pyrazine (B50134) ring already substituted with halogens at the 2 and 5 positions.
2,5-Dichloropyrazine (B10626) serves as a key starting material for the preparation of this compound. The transformation involves replacing the two chlorine atoms with fluorine atoms. This process is a classic example of a nucleophilic aromatic substitution where fluoride acts as the nucleophile.
Alkali metal fluorides, such as potassium fluoride (KF) and sodium fluoride (NaF), are the primary fluoride sources employed in these halogen exchange reactions. Potassium fluoride is often preferred due to its reactivity and availability. These reactions typically require elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane (B150427) to enhance the solubility and nucleophilicity of the fluoride salt google.comjyu.firsc.orgsemanticscholar.org.
For instance, studies have explored the reaction of 2,5-dichloropyrazine with KF in polar aprotic solvents. While some attempts using KF or NaF with phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) at various temperatures did not yield the desired this compound, indicating the need for specific optimized conditions jyu.fi. Patents describe the use of KF in solvents like sulfolane or DMF at temperatures ranging from 145°C to 210°C, often with phase transfer catalysts, to achieve halogen exchange on chlorinated heterocycles google.comsemanticscholar.orggoogle.comgoogle.com.
Phase transfer catalysis (PTC) plays a crucial role in facilitating halogen exchange reactions, especially when using less soluble alkali metal fluorides like KF or NaF. PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium (B103445) salts, help to transfer the fluoride anion from the solid or aqueous phase into the organic phase where the substrate resides, thereby increasing the effective concentration of the nucleophile and accelerating the reaction semanticscholar.orggoogle.comresearchgate.net. For example, tetrabutylammonium bromide has been used with KF in DMSO to convert 3,6-dichloropyrazine-2-carbonitrile (B1371311) to its difluoro analog semanticscholar.org. Similarly, phosphonium salts have been shown to be effective catalysts in the fluorination of chlorinated pyridines and diazines google.comresearchgate.net.
Table 1: Representative Halogen Exchange Conditions for Difluoropyrazine Synthesis
| Starting Material | Fluorinating Agent | Solvent | Catalyst (if any) | Temperature (°C) | Yield (%) | Reference(s) |
| 2,5-Dichloropyrazine | KF | DMSO | TBAB (catalytic) | 60 | N/A | semanticscholar.org |
| 2,5-Dichloropyrazine | KF | Sulfolane | N/A | 190-210 | Good | dur.ac.uk |
| 2,5-Dichloropyrazine | KF | DMF | N/A | 145-190 | ~40% | google.com |
| Chlorinated Pyridines | KF | Polar aprotic | Organo-metal halides, Fe, Ni, Cu group halides (e.g., FeCl₃) | High | Good | google.com |
| Chlorinated Diazines | KF | Solvent-free | Phase transfer agent | N/A | Enhanced | researchgate.net |
Note: Yields are often reported qualitatively as "good" or "enhanced" in patent literature or may refer to related compounds.
Derivatization from other Halogenated Pyrazine Scaffolds
While 2,5-dichloropyrazine is the most common precursor, other halogenated pyrazines could theoretically serve as starting materials. For instance, if 2,5-dibromopyrazine (B1339098) or 2,5-diiodopyrazine (B123192) were available, they could also undergo halogen exchange with fluoride sources. Bromine and iodine are generally more reactive leaving groups than chlorine in nucleophilic substitution reactions, potentially allowing for milder reaction conditions or higher yields. However, literature specifically detailing the synthesis of this compound from these precursors is less prevalent compared to the dichloro route.
One patent describes a synthesis route that first converts 2,5-dichloropyridine (B42133) to 2,5-dibromopyridine (B19318) via a halogenation technology, and then a methylation reaction is used to obtain 2,5-difluoropyridine (B1303130) google.com. This suggests a multi-step process where the initial halogenation might be part of a broader strategy, rather than a direct precursor for this compound itself.
Direct Fluorination Strategies
Direct fluorination involves introducing fluorine atoms directly onto a pyrazine ring that does not possess pre-existing halogen substituents at the target positions. This typically employs electrophilic or nucleophilic fluorinating agents.
Electrophilic fluorination, using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor™, is a powerful tool for introducing fluorine into electron-rich aromatic and heteroaromatic systems rsc.orgolemiss.edusioc-journal.cnd-nb.inforesearchgate.net. While studies have shown the successful direct fluorination of pyrazines and other heterocycles, achieving regioselective difluorination at the 2 and 5 positions of an unsubstituted pyrazine ring via direct electrophilic fluorination is challenging. For example, direct fluorination of pyrazine with N-fluorobenzenesulfonimide (NFSI) can lead to mono-fluorinated products, and achieving difluorination often requires specific directing groups or multiple equivalents of the fluorinating agent under optimized conditions rsc.org.
Nucleophilic fluorination typically requires a leaving group on the ring that can be displaced by fluoride. Therefore, direct nucleophilic fluorination of an unsubstituted pyrazine ring is not feasible.
Research into the direct C-H fluorination of pyrazines has been reported, where reagents like NFSI can fluorinate pyrazine derivatives. In one instance, pyrazine was reacted with NFSI, yielding ortho-monofluorinated products, and under specific conditions with excess NFSI, a difluorinated product was obtained rsc.org. However, the regioselectivity for the 2,5-positions in an unsubstituted pyrazine through direct C-H fluorination would require specific activation or directing effects not inherently present in the parent pyrazine.
Table 2: Direct Fluorination Approaches for Heterocycles (General Context)
| Fluorinating Agent | Substrate Type (General) | Reaction Type | Outcome (General) | Reference(s) |
| NFSI | (Hetero)arenes | C-H Fluorination | Mono- or di-fluorinated products, regioselectivity varies | rsc.orgolemiss.edu |
| Selectfluor™ | Pyrazines, other heterocycles | Electrophilic Fluorination | Mono-fluorinated products, potential side products | sioc-journal.cnd-nb.inforesearchgate.net |
While direct fluorination methods are advancing, the synthesis of this compound specifically, without prior halogenation, is not as widely documented as halogen exchange methods.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the transfer of a positively polarized fluorine atom (F⁺) to an electron-rich substrate. For pyrazine systems, these methods often leverage transition metal catalysis or specific N-F reagents.
Utilization of N-Fluorosulfonimide Reagents (e.g., NFSI)
N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent due to its relative stability and ease of handling. In the context of pyrazine chemistry, NFSI has been employed in transition-metal-catalyzed C-H fluorination reactions. Palladium catalysts, often in combination with trifluoroacetic acid (TFA), have been shown to facilitate the regioselective C-H fluorination of N-heterocyclic directing groups, including pyrazines rsc.orgrsc.orgchemicalbook.com. These methods typically lead to ortho-monofluorinated products, but under conditions using an excess of NFSI (e.g., 3 equivalents), difluorinated products can be synthesized in high yields rsc.org. The effectiveness of pyrazine substrates in these reactions is influenced by their electronic properties, with electron-donating groups generally favoring the transformation rsc.org. While NFSI has shown promise, other electrophilic N-F reagents, such as Selectfluor, have been found to be less effective in certain palladium-catalyzed pyrazine fluorination systems rsc.org.
Transition-Metal Catalyzed C-H Fluorination Approaches
Transition metals play a crucial role in mediating C-H bond functionalization, including fluorination. Palladium catalysis, as mentioned above, is prominent, often utilizing NFSI as the fluorine source rsc.orgrsc.org. These reactions typically proceed via a Pd(II/IV) catalytic cycle, enabling the direct introduction of fluorine atoms into specific C-H bonds of the pyrazine ring rsc.org. Silver(II) fluoride (AgF₂) has also been investigated for the C-H monofluorination of various N-heterocycles, including pyrazines, often displaying selectivity for positions adjacent to nitrogen atoms rsc.orgacs.org. The regioselectivity in these silver-catalyzed reactions can be influenced by the Lewis basicity of the heterocycle acs.org.
Radical Fluorination Pathways in Pyrazine Systems
Radical fluorination offers an alternative pathway for C-F bond formation. While direct reports of radical fluorination specifically yielding this compound are limited, methodologies involving reagents like Selectfluor have shown potential for radical processes in related pyrazine systems researchgate.netsioc-journal.cnnih.gov. For instance, Selectfluor-mediated fluorination of 2-aminopyrazines has been suggested to proceed via a radical mechanism, yielding 5-fluoro-2-aminopyrazines researchgate.netsioc-journal.cn. Pyrazine derivatives have also been observed to be tolerated in radical fluorination reactions employing Selectfluor, sometimes leading to fluorinated products or even ring-opened byproducts, indicating the involvement of radical intermediates nih.gov. N-oxyl radicals derived from pyridine (B92270) N-oxides have also been shown to promote C-H fluorination in pyrazines in aqueous media, proceeding through single-electron transfer (SET) processes and radical intermediates rsc.org.
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination typically involves the attack of a fluoride anion (F⁻) on an electrophilic center, often a carbon atom bearing a suitable leaving group. Aromatic nucleophilic substitution (SNAr) is a common strategy for introducing fluorine onto (hetero)aromatic rings.
Application of Specific Nucleophilic Fluorinating Reagents
Selectfluor: While primarily known as an electrophilic fluorinating agent, Selectfluor can also participate in radical processes or act as a source of electrophilic fluorine in reactions involving pyrazine derivatives, such as in the synthesis of Favipiravir from a pyrazine precursor researchgate.netCurrent time information in Bangalore, IN.rsc.org.
HF-based Systems: Hydrogen fluoride (HF) and its complexes, such as pyridine/HF (Olah's reagent) and triethylamine/HF, are fundamental nucleophilic sources of fluorine acs.orgthieme-connect.detcichemicals.com. While HF itself is hazardous, these complexes offer improved handling. More specialized HF-based reagents, like the DMPU/HF complex, have been developed, offering higher acidity and compatibility with metal catalysts for various fluorination reactions acs.orgorganic-chemistry.orgacs.orgrsc.org. These systems are generally employed as nucleophilic fluorinating agents, though their direct application to the synthesis of this compound is not extensively detailed in the provided literature.
Other Nucleophilic Sources: Inorganic fluorides such as potassium fluoride (KF) and sodium fluoride (NaF), often in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or crown ethers, are commonly used for nucleophilic aromatic substitution (SNAr) reactions google.comgoogle.com. For example, the synthesis of difluorinated pyrazine derivatives has been achieved using KF on dichloropyrazine precursors google.comgoogle.com. Tetramethylammonium (B1211777) fluoride (Me₄NF) is another potent nucleophilic fluoride source that has been successfully applied in SNAr reactions for the fluorination of various (hetero)aryl chlorides, including pyrazine substrates, often under mild conditions nih.govsemanticscholar.org.
Aromatic Nucleophilic Substitution (SNAr) Fluorination of Pyrazines
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or suitable leaving groups like halogens acs.orgnih.govsemanticscholar.orgacs.orgscispace.comharvard.edu. Chloropyrazine derivatives have been shown to undergo efficient SNAr fluorination with nucleophilic fluoride sources like tetramethylammonium fluoride (TMAF) nih.govsemanticscholar.orgscispace.com. These reactions can proceed via stepwise mechanisms involving Meisenheimer complexes or, in some cases, concerted mechanisms acs.orgharvard.edu.
However, direct nucleophilic substitution of chlorine atoms in 2,5-dichloropyrazine to yield this compound using reagents like KF or NaF has been reported to be unsuccessful, with the starting material being recovered jyu.fi. This suggests that the direct SNAr pathway on 2,5-dichloropyrazine may require specific activation or alternative strategies for efficient difluorination. Despite this, SNAr remains a vital strategy for functionalizing halogenated pyrazines with fluorine, particularly when suitable leaving groups and activating substituents are present acs.org.
Electrochemical Fluorination Techniques for Pyrazine Systems
Electrochemical fluorination (ECF) offers a more sustainable and often safer alternative to using elemental fluorine for introducing fluorine atoms into organic molecules. This method represents an application of electrosynthesis, where electrical energy drives the fluorination process wikipedia.orgresearchgate.net. For heterocyclic systems like pyrazines, ECF can be employed to achieve selective fluorination.
While specific literature detailing the direct electrochemical fluorination of pyrazine to yield this compound is not extensively detailed in the provided search results, electrochemical methods are generally applicable to nitrogen-containing heterocycles researchgate.netrsc.org. These methods often involve using fluoride salts in organic media or hydrogen fluoride as the electrolyte and fluorine source wikipedia.org. The choice of electrochemical cell setup, electrode materials, and reaction conditions can significantly influence the outcome, including the degree and site of fluorination nih.govrsc.org. For instance, controlling the oxidation potential has been shown to selectively yield mono-, di-, tri-, or tetrafluorinated adamantane (B196018) derivatives rsc.org. Similarly, electrochemical strategies are being developed for the direct functionalization of N-heteroarenes, including pyrazines, using CO₂ nih.gov.
Mechanistic Investigations in this compound Synthesis
Understanding the reaction mechanisms and controlling selectivity are paramount for optimizing the synthesis of this compound.
The precise mechanisms for the synthesis of this compound can vary depending on the specific fluorinating agent and reaction conditions employed. In general, fluorination of pyrazine systems can proceed through various pathways, including radical or ionic mechanisms, often involving electrophilic fluorinating agents beilstein-journals.orgrsc.orgnih.gov.
For instance, metal-catalyzed C-H fluorination can involve complex mechanisms where a metal catalyst, such as palladium or copper, facilitates the C-F bond formation. A proposed mechanism for palladium-catalyzed fluorination involves the formation of a Pd(II) fluoride complex, followed by C-H activation to form a palladacycle intermediate. This intermediate can then undergo oxidative addition with the fluorinating agent to form a Pd(IV) species, which reductively eliminates the fluorinated product rsc.orgnih.gov. Alternatively, a Pd(0)/Pd(II) catalytic cycle might be involved rsc.org.
Electrochemical fluorination mechanisms can involve radical intermediates or direct anodic oxidation and fluoride transfer researchgate.netrsc.org. For example, in some electrochemical fluorinations, a nitrogen-centered radical can form, which is subsequently oxidized to an iminium ion intermediate that can be trapped by a solvent molecule rsc.org.
One reported synthetic route for 2,5-difluoropyridine (note: this is pyridine, not pyrazine, but illustrates a related concept) involves halogen exchange, where 2,5-dichloropyridine is converted to 2,5-dibromopyridine, and then methylated to yield the difluoro product google.com. This approach highlights that direct fluorination might not always be the primary method, and halogen exchange can be a viable strategy.
Regioselectivity refers to the preference of a reaction to occur at one specific position in a molecule over others, while chemoselectivity refers to the preference of a reagent to react with one functional group over another in a molecule containing multiple functional groups wikipedia.orgresearchgate.netlibretexts.org. Achieving high regioselectivity is critical for synthesizing this compound, ensuring fluorine atoms are introduced at the desired 2 and 5 positions.
In pyrazine systems, the electronic properties of substituents and the inherent electron deficiency of the pyrazine ring influence the site of nucleophilic or electrophilic attack mdpi.commdpi.com. For example, in pentafluoropyridine (B1199360) reactions, the 4-position is often the most susceptible to nucleophilic substitution researchgate.net. The regioselectivity of fluorination reactions can be influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of directing groups researchgate.netacs.org.
Studies on the fluorination of substituted pyridines have shown that electron-withdrawing groups can direct fluorination to specific positions acs.org. For instance, 3-substituted pyridines with halo, alkoxy, cyano, or CF₃ groups can react with specific fluorinating agents with exclusive selectivity at the 2-position acs.org. However, other substituents can lead to mixtures of isomers, indicating poor site selectivity acs.org.
In the context of pyrazine fluorination, achieving the specific 2,5-difluoro substitution pattern would depend on the inherent reactivity of the pyrazine ring and the directing effects of any existing substituents or the fluorinating agent itself. The electron-deficient nature of the pyrazine ring, due to the presence of two nitrogen atoms, generally makes it susceptible to nucleophilic aromatic substitution reactions, but electrophilic fluorination mechanisms also exist mdpi.commdpi.com.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides byjus.comlibretexts.orglibretexts.orgtcichemicals.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. While specific studies detailing the Suzuki-Miyaura coupling of this compound were not directly found in the provided search results, the general applicability of this reaction to halopyridines suggests its potential utility. For instance, Suzuki coupling of dichloropyridines has been achieved, demonstrating selectivity based on ligand control and ligand-free conditions nih.gov. These studies indicate that the reactivity of halopyrazines in Suzuki couplings is influenced by the position of the halogen and the electronic nature of the catalyst system.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides organic-synthesis.comchemeurope.comnrochemistry.comwikipedia.orgmdpi.comrsc.orgcommonorganicchemistry.comorganic-chemistry.org. This reaction is known for its broad scope and tolerance of various functional groups wikipedia.orgmdpi.com. While direct examples involving this compound were not explicitly found, the general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the amine and reductive elimination to form the C-N bond organic-synthesis.comchemeurope.comnrochemistry.comwikipedia.org. The development of various generations of catalyst systems, including those with bulky phosphine (B1218219) ligands, has expanded the scope to include challenging substrates like aryl chlorides and ammonia (B1221849) equivalents organic-synthesis.comnrochemistry.comwikipedia.org.
Kumada-Corriu Coupling Reactions
The Kumada-Corriu coupling, also known as the Kumada coupling, is a transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds between Grignard reagents and organic halides wikipedia.orguh.edunrochemistry.comorganic-chemistry.orgnumberanalytics.comchem-station.comorganic-chemistry.orgarkat-usa.orgresearchgate.net. This reaction, typically catalyzed by nickel or palladium complexes, was among the first catalytic cross-coupling methods reported wikipedia.orgorganic-chemistry.orgnumberanalytics.com. The mechanism generally involves oxidative addition, transmetalation, and reductive elimination wikipedia.orguh.edunumberanalytics.com. The reactivity of halides in Kumada coupling follows the trend I > Br > Cl > F, with fluorine being the least reactive uh.edu. While specific applications to this compound were not found, the reaction's broad applicability to aryl and vinyl halides suggests its potential for difluoropyrazine substrates, provided the catalyst system is optimized for the C-F bond arkat-usa.org.
Sonogashira Coupling Reactions
The Sonogashira reaction is a palladium and copper co-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides researchgate.netgold-chemistry.orgwikipedia.orgchemistryviews.orglibretexts.orgbeilstein-journals.orgarkat-usa.orgmdpi.comchemeurope.comsci-hub.se. This reaction is known for its mild conditions, high yields, and functional group tolerance, making it valuable in natural product synthesis, pharmaceuticals, and materials science gold-chemistry.orgwikipedia.orgchemistryviews.orglibretexts.orgmdpi.com. The catalytic cycle involves palladium and copper cycles, with the palladium catalyst undergoing oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination wikipedia.orglibretexts.orgchemeurope.com. Modifications have led to copper-free and air-stable systems, expanding its utility researchgate.netchemistryviews.orgbeilstein-journals.orgarkat-usa.org.
Directed C-H Activation and Functionalization
Directed C-H activation and functionalization involve the use of a directing group to guide a transition metal catalyst to a specific C-H bond for functionalization researchgate.netnih.govmdpi.comscielo.br. This strategy allows for the selective modification of organic molecules. While specific C-H activation studies on this compound were not detailed in the provided search results, the general principles involve forming stable metallacycle intermediates, which then undergo subsequent functionalization researchgate.netnih.govmdpi.com. The success of these reactions depends heavily on the choice of directing group, catalyst, and reaction conditions.
Transition Metal-Mediated SNAr Applications
Nucleophilic aromatic substitution (SNAr) is a common reaction for haloarenes, particularly those activated by electron-withdrawing groups rsc.orgosti.govd-nb.info. Transition metals can mediate SNAr reactions, enhancing the reactivity of less activated substrates or enabling reactions with weaker nucleophiles rsc.orgosti.gov. For example, Rh(III)-mediated SNAr reactions of fluoroarenes with carboxylic acids in acidic media have been reported, proceeding through an internal SNAr (I-SNAr) mechanism where the nucleophile coordinates to the metal prior to substitution osti.gov. This approach mitigates the inhibitory effects of acidic media on nucleophilicity. The general SNAr of haloarenes often requires electron-deficient arenes and strong nucleophiles, but metal mediation can broaden the scope rsc.orgosti.gov.
Other Advanced Reactivity Pathways
While the specific sections above cover major cross-coupling and SNAr pathways, the difluoropyrazine scaffold may also participate in other advanced transformations. These could include:
Metal-catalyzed C-F bond activation: Although C-F bonds are generally strong, certain transition metal complexes can facilitate their cleavage, opening pathways for novel functionalization.
Cycloaddition reactions: The electron-deficient nature of the pyrazine ring might render it susceptible to certain cycloaddition reactions, particularly if activated by substituents or specific catalytic conditions.
Radical-mediated transformations: Radical pathways could be employed for the functionalization of the pyrazine ring, potentially offering complementary selectivity to polar mechanisms.
The specific reactivity of this compound in these advanced pathways would depend on detailed mechanistic investigations and the development of tailored catalytic systems.
Directed Ortho-Lithiation and Subsequent Electrophilic Functionalization
Directed Ortho-Lithiation (DOM) is a cornerstone strategy in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic systems. This method relies on the presence of a Directed Metalation Group (DMG) on the ring, which coordinates with an organolithium base. This coordination directs the deprotonation event to the adjacent ortho position, forming a highly reactive organolithium intermediate harvard.edubaranlab.orgorganic-chemistry.org. This intermediate can then be quenched with a wide array of electrophiles, enabling the introduction of diverse substituents with high positional control organic-chemistry.org.
Effective DMGs are typically Lewis basic functionalities that can strongly coordinate with the lithium cation, such as amides, carbamates, ethers, and sulfonamides baranlab.orgorganic-chemistry.org. The strength and nature of the DMG are crucial for overcoming the kinetic barrier of deprotonation and ensuring regioselectivity baranlab.orgorganic-chemistry.org.
Pyrazines, including this compound, are classified as π-deficient heterocycles due to the electron-withdrawing effects of the nitrogen atoms cmu.edu. This electron deficiency can present challenges for DOM. Similar to pyridine, another π-deficient heterocycle, the lithiation of pyrazines often requires the presence of a DMG harvard.eduuwindsor.ca. Furthermore, the electron-poor nature of the ring can make it susceptible to nucleophilic attack by the organolithium base itself, potentially competing with the desired deprotonation harvard.eduuwindsor.ca. To mitigate these issues and achieve efficient directed metallation of electron-poor heteroarenes, the use of strong, sterically hindered bases, such as TMPMgCl•LiCl, has proven effective harvard.edu.
While the general principles of DOM are well-established and applicable to heterocycles, specific detailed research findings directly detailing the directed ortho-lithiation and subsequent electrophilic functionalization of this compound were not extensively elaborated upon in the provided search results. The inherent electron deficiency of the pyrazine core, further amplified by the electron-withdrawing fluorine atoms at the 2 and 5 positions, suggests that successful functionalization via DOM would necessitate the strategic design and incorporation of potent DMGs and the careful optimization of reaction conditions to achieve regioselective deprotonation and minimize competing side reactions.
Radical Reaction Pathways in this compound Derivatives
Radical reactions are a vital class of transformations in organic synthesis, characterized by the involvement of species with unpaired electrons. These reactions typically proceed through a three-stage mechanism: initiation, where radicals are first generated; propagation, a chain process where radicals react with substrates and regenerate themselves; and termination, where radicals combine to form stable, non-radical products libretexts.orgmasterorganicchemistry.com. Radical chemistry offers unique avenues for functional group interconversion and carbon-carbon bond formation that are often complementary to polar reaction pathways libretexts.org.
Heterocyclic compounds can participate in a variety of radical transformations. For pyrazines, reactions such as radical additions, including Minisci-type reactions, and various radical-mediated cross-coupling reactions are known or are mechanistically plausible jyu.firesearchgate.net. The electron-deficient character of the pyrazine ring can influence its propensity for radical attack or its ability to stabilize radical intermediates.
Specific literature detailing the precise radical reaction pathways of this compound derivatives was limited within the scope of the provided search results. However, studies on related pyrazine systems offer insights into potential reactivity. For instance, research involving dichloropyrazines has explored Minisci additions, a significant radical alkylation process jyu.fi. Moreover, comparative studies have indicated that 2,5-disubstituted pyrazines can exhibit distinct reactivity profiles compared to their 2,6-disubstituted isomers, suggesting the existence of different reaction mechanisms, which could include radical pathways uni-rostock.de. The presence of fluorine atoms in this compound is also expected to play a role in modulating the stability and reactivity of any radical intermediates formed, potentially influencing the regioselectivity and efficiency of specific radical transformations.
Table of Compound Names
| Compound Name |
| This compound |
Table of Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂F₂N₂ | nih.gov |
| Molecular Weight | 116.07 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | c1cc(n=c(n1)F)F | nih.gov |
| InChI | InChI=1S/C4H2F2N2/c5-3-1-7-4(6)2-8-3/h1-2H | nih.gov |
Research Rationale for Focused Studies on 2,5 Difluoropyrazine
The increasing demand for advanced materials and efficient energy storage solutions drives research into novel chemical compounds with specific functionalities. 2,5-Difluoropyrazine has emerged as a subject of interest due to the confluence of two significant areas of chemical research: organofluorine chemistry and heterocyclic chemistry, particularly pyrazines.
The general advantages conferred by fluorine substitution—enhanced stability, lipophilicity, and altered electronic properties—make fluorinated organic molecules highly sought after in drug discovery, agrochemicals, and materials science wikipedia.orghdfcsec.comwallenberg.orgcas.cncas.cnchinesechemsoc.org. Pyrazines, as a class of heterocycles, are already recognized for their broad utility in medicinal chemistry and as components in functional materials taylorandfrancis.comtandfonline.comlifechemicals.comnih.govrsc.org. Therefore, combining the pyrazine (B50134) scaffold with fluorine substituents, as seen in this compound, is a logical step in the exploration of new chemical entities with potentially superior or novel properties.
Specifically, the research rationale for focusing on this compound is strongly linked to its demonstrated utility in improving the performance of lithium-sulfur batteries acs.orgacs.org. The need for higher energy density and more stable batteries for electric vehicles and portable electronics fuels the search for effective electrolyte additives. This compound's ability to mitigate key degradation mechanisms in Li-S batteries makes it a compound of significant practical interest. Beyond energy storage, its role as a fluorinated heterocycle positions it as a valuable synthon for creating new molecules with potential applications in pharmaceuticals or advanced materials, aligning with the broader trends in organofluorine chemistry jyu.finih.gov. The study of such compounds contributes to the ongoing development of specialized chemicals that address contemporary technological challenges.
Theoretical and Computational Investigations of 2,5 Difluoropyrazine
Quantum Chemical Calculations
Quantum chemical calculations provide a theoretical framework to understand the electronic and structural properties of molecules. These methods are essential for predicting molecular behavior and reactivity without direct experimental intervention.
Natural Bond Orbital (NBO) Analysis of Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique used to describe the electronic structure of molecules in terms of localized Lewis-like orbitals, including bonds and lone pairs uni-muenchen.deuni-rostock.deniscpr.res.in. This method helps in understanding the nature of chemical bonds, hybridization states of atoms, and the extent of electron delocalization within the molecule. By analyzing the donor-acceptor interactions and orbital occupancies, NBO analysis can reveal details about hyperconjugation and other stabilizing interactions that influence molecular properties and reactivity. For 2,5-Difluoropyrazine, NBO analysis can elucidate the bonding characteristics of the C-F bonds and the pyrazine (B50134) ring, providing insights into the electron distribution and potential sites for chemical attack researchgate.netscirp.orgnih.gov.
Molecular Orbital Theory (e.g., Frontier Orbital Analysis for Reactivity Prediction)
Molecular Orbital (MO) theory, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), is a powerful tool for predicting molecular reactivity wikipedia.orgimperial.ac.uksapub.org. The Highest Occupied Molecular Orbital (HOMO) represents the region where a molecule is most likely to donate electrons, acting as a nucleophile, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the region where a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity wuxiapptec.commdpi.comajchem-a.com. For this compound, frontier orbital analysis can predict its behavior in various chemical reactions, identifying potential reaction sites and the types of reagents it is likely to react with researchgate.netlibretexts.orgwuxibiology.com.
Computational Elucidation of Reaction Mechanisms
Computational methods are invaluable for dissecting the step-by-step processes of chemical reactions, identifying transient intermediates, and characterizing transition states.
Transition State Characterization and Energy Profiling
Understanding reaction mechanisms often involves characterizing the transition state (TS), which represents the highest-energy point along the minimum energy pathway between reactants and products fiveable.meuni-giessen.de. Computational methods, such as DFT, can locate these transition states and calculate the associated activation energies, thereby constructing an energy profile for the reaction uq.edu.aupeerj.comelifesciences.orgresearchgate.net. This energy profile provides critical information about the reaction's feasibility and rate-determining steps. For reactions involving this compound, computational studies can map out these energy landscapes, revealing the energetics of bond breaking and formation and the stability of any intermediates formed uni-rostock.deresearchgate.net.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in chemistry leverages computational techniques to forecast how molecules will behave under different conditions, including their reactivity towards specific reagents and the selectivity of reactions. Density Functional Theory (DFT) is a cornerstone in this domain, enabling the calculation of various molecular descriptors that correlate with chemical reactivity.
For pyrazine derivatives, DFT calculations are employed to determine global and local reactivity indices. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), ionization potential, electron affinity, chemical potential, and hardness bendola.comiiste.orgscirp.orgiiste.org. The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy signifies its electron-accepting capacity. The energy gap (ΔE) provides insight into a molecule's stability and its susceptibility to electronic excitation or chemical reactions. For instance, a smaller energy gap often correlates with higher reactivity scirp.org.
Local reactivity descriptors, such as Fukui functions and local softness, are also computed to pinpoint specific atomic sites within the molecule that are most prone to nucleophilic or electrophilic attack researchgate.netchemrxiv.orgresearchgate.net. These detailed analyses help in predicting regioselectivity and stereoselectivity in chemical transformations. Halogen substitution, such as the fluorine atoms in this compound, can significantly influence these electronic properties, often altering chemical potential and electrophilicity indices chemrxiv.org.
Furthermore, computational methods are increasingly integrated with machine learning (ML) for enhanced predictive modeling. By training ML models on datasets derived from DFT calculations or experimental results, researchers can develop sophisticated tools to predict reaction yields, optimize reaction conditions, and identify promising synthetic routes for complex molecules chemrxiv.orgnih.govorientjchem.org. These approaches aim to accelerate chemical discovery by providing reliable predictions of chemical process outcomes.
Table 1: Representative DFT-Derived Reactivity Descriptors for Pyrazine Systems
| Descriptor | Typical Value Range (eV) | Compound Class/Example | Method/Functional | Reference(s) |
| HOMO Energy | -5.3 to -5.6 | Pyrazine derivatives | DFT | bendola.comscirp.org |
| LUMO Energy | -1.4 to -1.5 | Pyrazine derivatives | DFT | bendola.comscirp.org |
| Energy Gap (ΔE) | 3.8 to 4.1 | Pyrazine derivatives | DFT | bendola.comiiste.orgscirp.orgiiste.org |
| Chemical Potential (μ) | -5.2 to -5.5 | Pyrazine derivatives | DFT | iiste.orgiiste.org |
| Hardness (η) | 4.4 to 4.5 | Pyrazine derivatives | DFT | iiste.orgiiste.org |
| Electrophilicity Index | ~0.6 | Pyrazine | DFT | iiste.orgiiste.org |
Advanced Computational Methodologies Applied to Fluorinated Pyrazines
Beyond standard DFT, advanced computational methodologies are crucial for a deeper understanding of electronic excitations, photophysical properties, and dynamic behaviors of molecules like this compound.
Long-Range Corrected DFT (LC-DFT) for Excited States
Long-Range Corrected Density Functional Theory (LC-DFT) is a variant of DFT that improves the description of electronic states, particularly those involving charge-transfer (CT) or Rydberg character, which are often challenging for standard DFT functionals tdx.catunica.ittesisenred.net. In LC-DFT, the exchange-correlation functional is modified to include a longer-range component of exact exchange. This approach is valuable for accurately calculating excitation energies and characterizing excited states, providing more reliable predictions for photophysical properties of molecules like fluorinated pyrazines. By correctly describing the long-range interactions, LC-DFT can offer more accurate potential energy surfaces for excited states, which is critical for understanding photochemical reactions and electronic transitions tdx.catunica.it.
Time-Dependent Density Functional Theory (TDDFT) Applications
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excitation energies and properties of molecules ohio-state.edu. It extends DFT to study excited states by analyzing the response of the electron density to a time-dependent perturbation. TDDFT is instrumental in predicting UV-Vis absorption spectra, fluorescence properties, and other electronic transition characteristics of pyrazine derivatives tdx.catunica.itjcchems.comresearchgate.netresearchgate.net.
For fluorinated pyrazines, TDDFT can elucidate how fluorine substituents influence electronic transitions and potentially lead to phenomena like Thermally Activated Delayed Fluorescence (TADF), which is relevant for organic light-emitting diodes (OLEDs) jcchems.comresearchgate.net. Studies have used TDDFT to calculate excitation energies and analyze the nature of excited states (e.g., ππ* or nπ* transitions) to understand their photophysical behavior researchgate.netresearchgate.net. The accuracy of TDDFT results is often dependent on the choice of the exchange-correlation functional, with some functionals being better suited for specific types of excitations ohio-state.edu.
Table 2: Representative TDDFT-Derived Excited State Properties for Pyrazine Systems
| Property | Typical Value (eV) | Compound Class/Example | Method/Functional | Reference(s) |
| Interfrontier MO Energy Gap | ~0.90 | Pyrazine derivative | DFT/TDDFT | jcchems.com |
| Vertical Excitation Energy (Low-lying) | Varies | Pyrazine | TDDFT | researchgate.net |
| S1 State Character | ππ* / nπ* | Pyrazine derivatives | TDDFT | researchgate.net |
Molecular Dynamics Simulations (if applicable to specific systems)
Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing researchers to study dynamic processes, conformational changes, and interactions with their environment. For pyrazine derivatives, MD simulations have been applied to understand their behavior in various contexts, such as their diffusion into phospholipid membranes researchgate.net or their interaction with metal surfaces as corrosion inhibitors researchgate.netchemrxiv.orgarmakovic.com.
While not directly measuring intrinsic reactivity, MD simulations can reveal how molecular structure and dynamics influence interactions, which can indirectly affect reactivity. For example, understanding how a molecule partitions into a lipid bilayer can shed light on its biological activity or its behavior in complex biological environments researchgate.net. Ab initio molecular dynamics (AIMD) can also be used to explore reaction pathways and the influence of dynamic effects on selectivity, offering a more detailed mechanistic view beyond static transition state calculations escholarship.org.
Spectroscopic Characterization Methodologies for 2,5 Difluoropyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide complementary information about the hydrogen, carbon, and fluorine atoms within a molecule, respectively.
Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), and their neighboring protons (spin-spin coupling, J) azooptics.comlibretexts.org. For a representative fluorinated pyrazine (B50134) derivative, typical ¹H NMR data can reveal the presence of aromatic and aliphatic protons, as well as the influence of fluorine substituents on their chemical shifts.
Table 1: ¹H NMR Data for a Representative Fluorinated Pyrazine Derivative
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (H) |
| Aromatic protons | 7.30 | t | 7.4 | 2 |
| Aromatic protons | 7.24–7.15 | m | - | 3 |
| Aliphatic CH₂ | 4.32 | q | 7.1 | 2 |
| Aliphatic CH₂ | 2.65 | t | 7.6 | 2 |
| Aliphatic CH₂ | 2.18–2.03 | m | - | 2 |
| Aliphatic CH₂ | 1.76–1.64 | m | - | 2 |
| Aliphatic CH₂ | 1.57–1.48 | m | - | 2 |
| Aliphatic CH₃ | 1.34 | t | 7.1 | 3 |
Data is for a derivative and recorded in CDCl₃ at 500 MHz rsc.org.
¹⁹F NMR spectroscopy is particularly valuable for characterizing fluorinated compounds, as fluorine-19 is a spin-½ nucleus with high natural abundance and sensitivity aiinmr.com. It provides direct information about the fluorine atoms' chemical environment and their coupling interactions with other nuclei, including protons and other fluorine atoms aiinmr.comcfplus.czdioxin20xx.org. For fluorinated pyrazines, ¹⁹F NMR can confirm the presence and position of fluorine atoms and can be used to monitor the progress of fluorination reactions sioc-journal.cn. A characteristic signal for a difluoromethyl (-CHF₂) group, for instance, would typically appear as a triplet due to coupling with the two protons rsc.org.
Table 2: ¹⁹F NMR Data for a Representative Fluorinated Pyrazine Derivative
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fluorine atom | -105.83 | t | 16.8 |
Data is for a derivative and recorded in CDCl₃ at 471 MHz rsc.org.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of a molecule azooptics.comwikipedia.org. Each unique carbon environment in a molecule typically gives rise to a distinct signal. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, including the presence of electronegative substituents like fluorine. Coupling between carbon and fluorine (¹J(C,F)) can also be observed, providing further structural insights rsc.org.
Table 3: ¹³C NMR Data for a Representative Fluorinated Pyrazine Derivative
| Carbon Environment | Chemical Shift (δ, ppm) | Coupling (J, Hz) |
| C-F (aromatic) | 164.47 | t, 33.1 |
| C-F (aromatic) | 116.41 | t, 250.0 |
| Other aromatic C | 141.93, 128.47, 125.98 | - |
| Aliphatic C | 62.84, 35.60, 30.93 | - |
| Aliphatic C-F | 34.45 | t, 23.2 |
| Aliphatic C | 21.21 | t, 4.2 |
| Aliphatic C | 14.04 | - |
Data is for a derivative and recorded in CDCl₃ at 125 MHz rsc.org. The 't' indicates coupling to fluorine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of a compound and providing information about its fragmentation patterns, which can help elucidate its structure uni-bielefeld.de. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed uni-bielefeld.de. For fluorinated compounds, MS can confirm the presence of fluorine atoms through isotopic patterns and characteristic mass-to-charge (m/z) ratios of fragments. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition rsc.orguni-bielefeld.de.
Table 4: Mass Spectrometry Data for a Representative Fluorinated Pyrazine Derivative
| Ion Type | m/z | Assignment/Description | Source |
| ESI (positive) | 279 | Molecular ion or adduct [M+Na]⁺ (approximate) | rsc.org |
| HRMS (ESI-FT) | 279.1162 | [M+Na]⁺ (calculated for C₁₄H₁₈F₂NaO₂: 279.1167) | rsc.org |
| GC-MS (detected) | 256 | Molecular weight of the desired product | rsc.org |
Data is for a derivative rsc.org.
Vibrational Spectroscopy
Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, probes the vibrational modes of molecules, which are directly related to the functional groups present mvpsvktcollege.ac.iniitd.ac.intanta.edu.egcompoundchem.com. By analyzing the absorption of specific IR frequencies, one can identify characteristic bonds and functional groups.
IR spectroscopy is used to identify functional groups based on their unique vibrational frequencies. For organic molecules, common absorption bands include those for C-H stretching (aliphatic and aromatic), C=C stretching, C-O stretching, and N-H stretching (if present) mvpsvktcollege.ac.incompoundchem.comlibretexts.org. Fluorine substituents can also influence the vibrational frequencies of adjacent bonds.
Table 5: Key IR Absorption Bands for a Representative Fluorinated Pyrazine Derivative
| Absorption Band (νmax, cm⁻¹) | Functional Group/Bond Type Indication |
| 2942, 2855 | C-H stretching (aliphatic) |
| 1765 | C=O stretching (e.g., ester, ketone) |
| 1306 | C-O stretching or C-N stretching |
| 1186, 1100 | C-F stretching or C-O stretching |
| 695 | C-H bending (aromatic) |
Data is for a derivative and recorded as neat liquid rsc.org.
General IR absorption ranges for common functional groups include:
C-H stretching (aliphatic): 2850–3000 cm⁻¹
C-H stretching (aromatic): 3000–3100 cm⁻¹
C=C stretching (alkene/aromatic): 1600–1680 cm⁻¹ and 1450–1600 cm⁻¹
C-F stretching: 1000–1400 cm⁻¹ (often strong) mvpsvktcollege.ac.incompoundchem.comlibretexts.org
Compound List
2,5-Difluoropyrazine
2,5-Difluoroaniline
Pyrazine-2-carbohydrazide derivatives
Cyanopyrazine derivatives
Fluorinated triazolopyrazine compounds
2,5-Difluoropyridine (B1303130)
3,6-Difluoropyrazine-2-carbonitrile
Emerging Research Directions and Advanced Academic Applications
2,5-Difluoropyrazine as a Key Synthetic Intermediate in Complex Organic Synthesis (e.g., Favipiravir)
This compound is a critical intermediate in the synthesis of complex organic molecules, most notably in the production of the antiviral drug Favipiravir (also known as T-705). wikipedia.orgnih.govscispace.com Favipiravir, a pyrazinecarboxamide derivative, has demonstrated broad-spectrum antiviral activity against various RNA viruses. nih.govnih.gov The synthesis of Favipiravir often involves multi-step processes where pyrazine (B50134) derivatives are key precursors. nih.govscispace.comnih.gov
The synthesis of Favipiravir underscores the importance of functionalized pyrazines in medicinal chemistry. The pyrazine core is a common motif in many biologically active compounds, and the ability to introduce substituents like fluorine can significantly impact the pharmacological properties of the final molecule. benthamdirect.comnih.gov
Table 1: Selected Synthetic Routes to Favipiravir
| Starting Material | Key Intermediates | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 3-Amino-6-bromopyrazine-2-carboxylate, 3,6-Dichloropyrazine-2-carbonitrile (B1371311) | nih.govnih.gov |
| 3-Hydroxypyrazine-2-carboxylic acid | 3-Hydroxy-6-nitropyrazine-2-carboxamide | nih.govnih.gov |
| 2-Aminopyrazine | 5-Chloro-2-aminopyrazine | scientificupdate.com |
| Ethyl diethoxyacetate | Fluorinated isoxazolo[4,5-b]pyrazine derivative | scispace.com |
Advanced Materials Science Applications of this compound Derivatives
The electron-deficient nature of the this compound ring makes its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics.
Pyrazine-based π-conjugated materials have garnered significant interest for their favorable charge transfer properties and potential applications in optoelectronic devices such as solar cells, light-emitting diodes, and field-effect transistors. rsc.org The introduction of fluorine atoms into the pyrazine ring, as in this compound, can further enhance these properties by lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can lead to improved electron injection and transport capabilities, as well as enhanced stability of the resulting materials.
Research into 2,5-di(aryleneethynyl)pyrazine derivatives has shown that the pyrazine core influences the electronic structure, leading to a lower HOMO-LUMO gap compared to analogous benzene (B151609) derivatives. researchgate.net This tuning of the electronic properties is crucial for the development of efficient organic electronic materials. The nitrogen atoms in the pyrazine ring localize the HOMO on the central ring's carbon atoms, which can impact the material's charge transport characteristics. researchgate.net The incorporation of this compound into conjugated polymers and small molecules is an active area of research aimed at developing next-generation organic electronic devices.
The design of small-molecule fluorescent probes is a rapidly expanding field with applications in cell biology, drug discovery, and environmental monitoring. rsc.orgnih.govillinois.edu The fluorescence properties of a molecule are highly dependent on its electronic structure. The electron-withdrawing nature of the this compound scaffold can be exploited to create novel fluorophores. By incorporating the this compound unit into a larger conjugated system, it is possible to modulate the molecule's absorption and emission wavelengths.
Furthermore, the pyrazine core is known to participate in photoredox processes. The ability of this compound derivatives to accept electrons makes them potential candidates for use as photosensitizers or in photoredox catalysis. The rational design of such systems involves tuning the electronic properties of the molecule to achieve the desired redox potentials and excited-state lifetimes. illinois.edu
Rational Design of Ligands and Catalysts Incorporating the this compound Scaffold
The nitrogen atoms in the this compound ring can act as coordination sites for metal ions, making it a potential building block for the design of novel ligands and catalysts. The electronic properties of the pyrazine ring, modified by the presence of two fluorine atoms, can influence the coordination chemistry and the catalytic activity of the resulting metal complexes.
The rational design of such ligands involves considering the steric and electronic effects of the this compound unit. nih.gov For instance, the electron-withdrawing nature of the ring can affect the electron density at the metal center, which in turn can modulate its catalytic activity. Research in this area could lead to the development of new catalysts for a variety of organic transformations.
Future Methodological Advancements in Fluorination and Pyrazine Chemistry
The development of new and efficient methods for the synthesis and functionalization of fluorinated heterocycles is a key area of research in organic chemistry. nih.govdovepress.com Advances in C-H fluorination and nucleophilic aromatic substitution reactions are providing new tools for the late-stage functionalization of complex molecules, including those containing pyrazine rings. nih.gov
Future research in this area will likely focus on the development of more selective, efficient, and environmentally friendly methods for the synthesis of this compound and its derivatives. dovepress.com This includes the use of novel fluorinating reagents and catalytic systems. nih.govrsc.org Such advancements will not only facilitate the synthesis of known compounds but also open up new avenues for the discovery of novel molecules with interesting properties.
Synergistic Integration of Computational and Experimental Approaches for Rational Molecular Design
The rational design of new molecules with specific properties is greatly enhanced by the integration of computational and experimental methods. rsc.orgmdpi.comresearchgate.net Computational chemistry can be used to predict the electronic, photophysical, and biological properties of this compound derivatives before they are synthesized in the laboratory. This can help to guide the design of new materials and bioactive molecules, saving time and resources. mdpi.comrsc.org
For example, quantum mechanical calculations can be used to predict the HOMO-LUMO gap of a new organic semiconductor, while molecular dynamics simulations can be used to study its morphology in the solid state. rsc.org This information can then be used to prioritize synthetic targets and to understand the structure-property relationships of these materials. The synergy between computational and experimental approaches is a powerful tool for accelerating the discovery and development of new technologies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,5-difluoropyrazine, and how can reaction conditions be optimized for academic research?
- Methodology :
- Halogenation : Fluorination of pyrazine precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions. Reaction optimization includes temperature control (0–60°C) and solvent selection (e.g., DCM or THF) to minimize side reactions .
- Coupling Reactions : Palladium-catalyzed cross-coupling of fluorinated aryl boronic acids with pyrazine derivatives. Ligands such as XPhos and bases like K₂CO₃ improve yields .
- Characterization : Confirm purity via ¹⁹F NMR (δ -120 to -140 ppm for fluorine substituents) and GC-MS. Elemental analysis ensures stoichiometric accuracy .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodology :
- Solvent Screening : Test solubility in polar (e.g., DMSO, acetone) and non-polar solvents (e.g., hexane) under controlled humidity. Use UV-Vis spectroscopy to monitor degradation over time .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >150°C) and hygroscopicity. Store under inert gas (argon) to prevent hydrolysis .
Q. What analytical techniques are critical for confirming the structure of this compound derivatives?
- Methodology :
- X-ray Crystallography : Resolve regiochemistry of fluorine substitution. For example, bond angles (C-F: ~1.34 Å) and packing motifs in coordination polymers .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 155.06 for C₄H₃F₂N₂) .
Advanced Research Questions
Q. How can this compound be functionalized to design coordination polymers with photoluminescent properties?
- Methodology :
- Lanthanide Coordination : Hydrothermal synthesis with Ln³⁺ ions (e.g., Eu³⁺, Nd³⁺) using this compound as a linker. Monitor ligand-to-metal charge transfer via photoluminescence spectroscopy (e.g., Eu³⁺ emission at 615 nm) .
- DFT Calculations : Predict electronic transitions and optimize ligand geometry for enhanced quantum efficiency (e.g., 11% for Eu³⁺ complexes) .
Q. What strategies mitigate challenges in synthesizing this compound-containing heteroaromatic frameworks for magnetic studies?
- Methodology :
- Slow Magnetic Relaxation : Incorporate Kramers ions (e.g., Er³⁺) into 3D frameworks. Use AC susceptibility measurements under DC fields (100–2500 G) to study relaxation dynamics .
- Crystallographic Refinement : Analyze anisotropic displacement parameters to identify weak intermolecular interactions (e.g., C-F···π contacts) influencing magnetic coupling .
Q. How do substituent effects (e.g., fluorine position) influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Competitive Coupling Experiments : Compare yields for 2,5- vs. 2,6-difluoropyrazine using Suzuki-Miyaura conditions. Fluorine’s electron-withdrawing effect accelerates oxidative addition but may sterically hinder transmetallation .
- Kinetic Isotope Effect (KIE) Studies : Use deuterated analogs to probe rate-determining steps in catalytic cycles .
Q. What computational models predict the environmental fate and toxicity of this compound?
- Methodology :
- QSPR Modeling : Correlate logP (predicted ~1.2) with bioaccumulation potential. Use EPI Suite™ to estimate biodegradation half-lives (>60 days) .
- Ecotoxicity Assays : Test acute toxicity (e.g., Daphnia magna LC₅₀) and compare with structural analogs (e.g., 2,6-difluoropyrazine) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic efficiencies for fluorination reactions of pyrazines?
- Methodology :
- Control Experiments : Replicate reactions under identical conditions (e.g., solvent, catalyst loading). Use in situ IR spectroscopy to detect intermediates (e.g., fluorinated byproducts) .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., turnover number, TON) and exclude outliers from non-rigorous protocols .
Q. Why do some studies report conflicting photophysical data for this compound-based complexes?
- Methodology :
- Luminescence Quenching Studies : Quantify O-H oscillators (e.g., coordinated water) using lifetime measurements (τ ~0.5 ms for Eu³⁺). Dry samples under vacuum to minimize quenching .
- Crystal Field Splitting Analysis : Calculate Stark sublevels for Ln³⁺ ions to explain variations in emission spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
